molecular formula C21H20N2OS B2986008 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 313364-37-3

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Cat. No. B2986008
CAS RN: 313364-37-3
M. Wt: 348.46
InChI Key: APKIQWGYMLOZKA-UHFFFAOYSA-N
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Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide, also known as BTA-EG6, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BTA-EG6 is a small molecule that exhibits unique chemical and physical properties, making it an attractive candidate for various research studies.

Scientific Research Applications

Antitumor Properties

Benzothiazole derivatives have been extensively studied for their antitumor properties. The fluorinated 2-(4-aminophenyl)benzothiazoles, for instance, display potent cytotoxic activity against certain human breast cancer cell lines, highlighting their potential as antitumor agents. These compounds undergo specific metabolic transformations, leading to their antitumor activity, which involves cytochrome P450 CYP1A1 induction, crucial for their specificity against tumor cells (Hutchinson et al., 2001). Additionally, certain benzothiazoles have been found to generate DNA adducts in sensitive tumor cells both in vitro and in vivo, further supporting their therapeutic potential in cancer treatment (Leong et al., 2003).

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives is another area of significant interest. Some compounds, particularly those with fluorobenzamide groups, show promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This activity is attributed to the structural features of these compounds, including the presence of a fluorine atom at a specific position, enhancing their antimicrobial efficacy (Desai et al., 2013).

Design and Synthesis for Specific Receptors

The design and synthesis of novel compounds for targeting specific receptors is another critical application. For example, some benzothiazole derivatives are investigated for their ability to inhibit kinesin spindle protein (KSP), demonstrating potential as anticancer agents through the induction of cellular death by disrupting mitotic processes (Theoclitou et al., 2011).

Development of Prodrugs

The development of prodrugs from benzothiazole derivatives for improved drug delivery and efficacy is also noteworthy. Water-soluble L-lysyl- and L-alanyl-amide prodrugs of antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address bioavailability and formulation issues, demonstrating the versatility of these compounds in drug development (Hutchinson et al., 2002).

properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIQWGYMLOZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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